molecular formula C24H23FN6O3S B2587576 N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-27-1

N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2587576
CAS No.: 1105237-27-1
M. Wt: 494.55
InChI Key:
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Description

N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazoloquinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with a sulfanylating agent.

    Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction.

    Final Cyclization and Functionalization: The final steps involve cyclization and introduction of the cyclopentyl and carbamoyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-({[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
  • N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-4-piperidinamine

Uniqueness

The uniqueness of N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide lies in its specific combination of functional groups and the triazoloquinazoline core, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-30-22(34)18-11-6-14(21(33)27-16-4-2-3-5-16)12-19(18)31-23(30)28-29-24(31)35-13-20(32)26-17-9-7-15(25)8-10-17/h6-12,16H,2-5,13H2,1H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHHNGFUMAUDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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